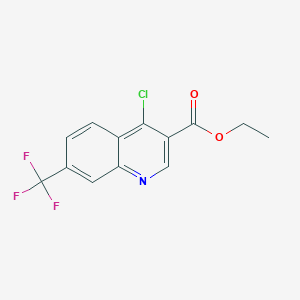

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-5-7(13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBIFKCXMGRLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561191 | |

| Record name | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-42-3 | |

| Record name | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21168-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the synthesis and analytical characterization of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing trifluoromethyl and chloro groups, makes it a valuable precursor for a wide range of pharmacologically active molecules.[1] This guide moves beyond simple procedural outlines to explain the underlying chemical principles and rationale for the chosen methodologies, ensuring a comprehensive understanding for both practical application and further innovation.

Strategic Importance in Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of complex molecular architectures. The quinoline core is a privileged scaffold found in numerous therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[2][3] The trifluoromethyl group at the 7-position often enhances metabolic stability and binding affinity, while the ester at the 3-position offers a handle for further modification.[4] Critically, the chloro group at the 4-position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions to introduce diverse functional groups and build molecular complexity.[5][6][7]

A Two-Stage Synthetic Approach

The most established and reliable route to the title compound involves a two-stage process. First, a substituted 4-hydroxyquinoline precursor is constructed via the Gould-Jacobs reaction. This intermediate is then converted to the final 4-chloro derivative through a robust chlorination protocol.

Stage 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, involving the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][8][9] This method is particularly effective for producing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with their 4-oxo (quinolone) form.

Causality of Experimental Design:

-

Condensation: The initial step is a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[2] Heating is required to drive this reaction forward by facilitating the elimination of ethanol.[10]

-

Thermal Cyclization: This critical step demands significant thermal energy (typically >250 °C) to overcome the activation barrier for a 6-electron electrocyclization, which forms the quinoline ring system.[2][9] The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is essential to achieve and maintain these required temperatures safely and efficiently.[9][11]

Experimental Protocol: Stage 1

Step 1: Condensation

-

In a round-bottom flask, combine 3-(Trifluoromethyl)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.1 eq.).

-

Heat the mixture with stirring at 120-130 °C for 1 to 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the anilidomethylenemalonate intermediate.

-

During this stage, ethanol is generated as a byproduct.

Step 2: Thermal Cyclization & Work-up

-

To the flask containing the intermediate, add a high-boiling solvent such as Dowtherm A (sufficient to ensure good stirring).

-

Equip the flask with a reflux condenser and heat the mixture to 250-255 °C for approximately 2.5 hours.[12]

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Dilute the cooled reaction mixture with a non-polar solvent like hexane to precipitate the product.[12]

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

The resulting solid, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, can be dried and used in the next stage, often without further purification.

Caption: Workflow for the Gould-Jacobs synthesis of the quinolone precursor.

Stage 2: Chlorination of the 4-Hydroxyquinoline Precursor

The conversion of the 4-hydroxy/4-oxo group to a 4-chloro substituent is a crucial activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Causality of Experimental Design:

-

Chlorination Mechanism: The 4-quinolone tautomer reacts with POCl₃, which acts as both a chlorinating and dehydrating agent. The hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion, yielding the 4-chloroquinoline product. This reaction is typically performed at reflux to ensure it proceeds to completion.[6][11]

-

Work-up: Excess POCl₃ is highly reactive and must be quenched safely. This is achieved by slowly pouring the reaction mixture onto crushed ice, which hydrolyzes the remaining POCl₃ to phosphoric acid and HCl. Subsequent neutralization with a base is required to isolate the product.

Experimental Protocol: Stage 2

-

In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq.) in phosphorus oxychloride (POCl₃) (used in excess, acting as both reagent and solvent).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the cooled mixture onto a stirred beaker of crushed ice. Caution: This is a highly exothermic reaction.

-

Once the quenching is complete, neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is neutral or slightly basic.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Caption: Overall two-stage workflow for the target compound synthesis.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Appearance | Solid | [1] |

| Molecular Formula | C₁₃H₉ClF₃NO₂ | [1][13] |

| Molecular Weight | 303.66 g/mol | [1][13] |

| Melting Point | 71 - 72 °C | [1] |

Spectroscopic Data

Spectroscopic analysis provides irrefutable evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule.

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CH₃ (Ethyl) | ~1.4 | Triplet | 3H | Ester methyl group |

| CH₂ (Ethyl) | ~4.4 | Quartet | 2H | Ester methylene group |

| H-5 | ~8.4 | Doublet | 1H | Quinoline ring proton |

| H-6 | ~7.8 | Doublet | 1H | Quinoline ring proton |

| H-8 | ~8.6 | Singlet | 1H | Quinoline ring proton |

| H-2 | ~9.1 | Singlet | 1H | Quinoline ring proton |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1720-1740 | Strong, sharp carbonyl stretch |

| C=N, C=C (Aromatic) | ~1500-1600 | Multiple bands for quinoline ring |

| C-O (Ester) | ~1200-1300 | Stretching vibration |

| C-F (Trifluoromethyl) | ~1100-1300 | Strong, broad C-F stretching bands |

| C-Cl | ~700-800 | C-Cl stretching vibration |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern.

| Analysis | Expected Result |

| Molecular Ion (M⁺) | m/z ≈ 303.0 (for ³⁵Cl), 305.0 (for ³⁷Cl) |

| Isotope Pattern | ~3:1 ratio for M⁺ and M+2 peaks, characteristic of a single chlorine atom. |

| Key Fragments | Loss of ethoxy group (-OC₂H₅), loss of entire ester group (-COOC₂H₅). |

Conclusion and Outlook

The synthesis of this compound is a well-defined and reproducible process, leveraging the classic Gould-Jacobs reaction followed by a standard chlorination protocol. The rationale behind each experimental step is grounded in fundamental principles of organic chemistry, ensuring high yields and purity. The characterization data provide a clear analytical signature for the compound, confirming its structure. As a highly functionalized and reactive intermediate, this compound will continue to be a valuable tool for medicinal chemists and material scientists, enabling the discovery and development of novel molecules with significant biological and physical properties.

References

-

Gould–Jacobs reaction - Wikipedia. Available from: [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 16(7), 5584-5610. Available from: [Link]

-

Singh, R., & Singh, K. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 11(10), 4934-4946. Available from: [Link]

-

Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate. ResearchGate. Available from: [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20522-20531. MDPI. Available from: [Link]

-

Magd, K. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3046-3058. Available from: [Link]

-

CGS-9896 - Pharmaceutical Synthesis Database. Available from: [Link]

-

An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available from: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. ResearchGate. Available from: [Link]

-

How might one synthesis 4-chloro quinoline? - Quora. Available from: [Link]

-

Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. Available from: [Link]

-

This compound, 95% Purity, C13H9ClF3NO2, 1 gram - CP Lab Safety. Available from: [Link]

-

(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. Available from: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(10), 820-827. MDPI. Available from: [Link]

-

Synthesis of 4-quinolones - Organic Chemistry Portal. Available from: [Link]

- CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents.

-

Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available from: [Link]

-

Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate - mzCloud. Available from: [Link]

-

4-Chloro-7-(trifluoromethyl)quinoline | C10H5ClF3N | CID 67668 - PubChem. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. Available from: [Link]

-

Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Available from: [Link]

-

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate. Available from: [Link]

-

Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available from: [Link]

-

4-Chloro-7-(trifluoromethyl)quinoline - NIST WebBook. Available from: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. Buy 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester [smolecule.com]

- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. CGS-9896-药物合成数据库 [drugfuture.com]

- 12. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 13. calpaclab.com [calpaclab.com]

Spectroscopic data (NMR, IR, Mass) of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Introduction: A Key Heterocyclic Building Block

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates several key functionalities: a quinoline core, a reactive 4-chloro substituent, an electron-withdrawing trifluoromethyl group, and an ethyl carboxylate moiety. This combination makes it a versatile intermediate for synthesizing novel drug candidates, particularly in antimicrobial and anticancer research, as well as functional materials for applications like dye-sensitized solar cells.[1][4] An unambiguous understanding of its spectroscopic signature is paramount for confirming its identity and purity in any research and development setting.

Molecular Structure and Spectroscopic Overview

A thorough spectroscopic analysis relies on dissecting the molecule into its constituent parts and predicting their behavior in different analytical environments.

Figure 1: Chemical structure of this compound with proton numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-2 | 9.10 - 9.25 | Singlet (s) | - | 1H | Quinoline ring proton |

| H-8 | 8.40 - 8.55 | Doublet (d) | ~8.5 | 1H | Quinoline ring proton |

| H-5 | 8.30 - 8.45 | Singlet (s) | - | 1H | Quinoline ring proton |

| H-6 | 7.85 - 8.00 | Doublet (d) | ~8.5 | 1H | Quinoline ring proton |

| -OCH₂CH₃ | 4.45 - 4.60 | Quartet (q) | ~7.1 | 2H | Ethyl ester methylene |

| -OCH₂CH₃ | 1.40 - 1.55 | Triplet (t) | ~7.1 | 3H | Ethyl ester methyl |

Interpretation and Rationale:

-

Aromatic Region (7.8-9.3 ppm): The four protons on the quinoline core are expected to be significantly downfield due to the aromatic ring current and the presence of electron-withdrawing groups.

-

H-2: This proton is adjacent to the nitrogen atom and deshielded by the ester group at C-3, placing it at the most downfield position, likely above 9.1 ppm.

-

H-8 and H-6: These protons form a coupled system. H-8 is deshielded by the peri-effect of the nitrogen, while H-6 is influenced by the CF₃ group. They will appear as doublets with a typical ortho-coupling constant.

-

H-5: This proton is adjacent to the CF₃ group, which strongly deshields it. It is predicted to appear as a singlet or a very finely split quartet due to long-range coupling with the CF₃ group.

-

-

Ethyl Ester Group (1.4-4.6 ppm): This group gives rise to a classic ethyl pattern.

-

The methylene (-CH₂-) protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield to ~4.5 ppm. They are split into a quartet by the three neighboring methyl protons.

-

The methyl (-CH₃) protons are further from the electronegative oxygen and appear upfield around 1.5 ppm. They are split into a triplet by the two neighboring methylene protons.

-

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition: Tune and shim the spectrometer for optimal magnetic field homogeneity. Acquire the spectrum at a frequency of 500 MHz, using a standard pulse sequence (e.g., zg30), with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 164 - 166 | C=O | Ester carbonyl carbon, downfield due to double bond to oxygen. |

| 148 - 152 | C-2, C-8a | Aromatic carbons adjacent to nitrogen. |

| 145 - 148 | C-4 | Aromatic carbon bearing the chlorine atom. |

| 130 - 135 | C-7 (q, JC-F ≈ 35 Hz) | Carbon attached to the CF₃ group, shows C-F coupling. |

| 120 - 130 | C-5, C-6, C-8 | Aromatic CH carbons. |

| 122 - 126 | CF₃ (q, JC-F ≈ 275 Hz) | Trifluoromethyl carbon, large C-F coupling constant. |

| 120 - 124 | C-4a | Aromatic quaternary carbon. |

| 118 - 122 | C-3 | Aromatic carbon bearing the ester group. |

| 62 - 64 | -OCH₂CH₃ | Ethyl ester methylene carbon. |

| 14 - 15 | -OCH₂CH₃ | Ethyl ester methyl carbon. |

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum at a frequency of 125 MHz. A larger number of scans (e.g., 1024 or more) is typically required.

-

Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak (CDCl₃ at 77.16 ppm) can be used as a secondary reference.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of functional groups.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3050 - 3100 | Medium-Weak | C-H stretch | Aromatic C-H |

| 2980 - 3000 | Medium-Weak | C-H stretch | Aliphatic C-H (in ethyl group) |

| 1725 - 1740 | Strong | C=O stretch | Ester carbonyl |

| 1580 - 1620 | Medium-Strong | C=C / C=N stretch | Quinoline ring system |

| 1200 - 1350 | Strong | C-O stretch | Ester C-O |

| 1100 - 1250 | Strong | C-F stretch | Trifluoromethyl group |

| 1000 - 1050 | Medium | C-Cl stretch | Aryl-Chloride |

Standard Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans.

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge) | Predicted Identity | Rationale |

|---|---|---|

| 303 / 305 | [M]⁺ | Molecular ion peak. The ~3:1 ratio of the M and M+2 peaks is characteristic of a monochlorinated compound. |

| 274 / 276 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |

| 258 / 260 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 230 / 232 | [M - CO₂C₂H₅]⁺ | Loss of the entire ethyl carboxylate radical. |

Visualizing Fragmentation

The fragmentation process can be visualized as a logical pathway originating from the molecular ion.

Figure 2: Predicted major fragmentation pathway for this compound under EI-MS.

Standard Experimental Protocol for MS (Direct Infusion ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the protonated molecule [M+H]⁺ (m/z 304/306).

-

Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer and scanning for its fragment ions in the second.

Conclusion: An Integrated Spectroscopic Portrait

The combined, albeit predictive, spectroscopic data provides a comprehensive and self-validating portrait of this compound. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, including the distinct aromatic and ethyl ester moieties. IR spectroscopy validates the presence of key functional groups such as the ester carbonyl and trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and the presence of a chlorine atom. Together, these techniques provide researchers with a robust analytical toolkit for confirming the structure and purity of this important chemical intermediate.

References

-

ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available at: [Link]

-

CP Lab Safety. This compound, 95% Purity. Available at: [Link]

-

NIST. Benzaldehyde, 3-hydroxy-. Available at: [Link]

-

Acta Crystallographica Section E. Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

Sources

The Structural Elucidation of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate: A Technical Guide for Drug Discovery

This technical guide provides an in-depth analysis of the synthesis, crystal structure, and spectroscopic properties of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the rational design and application of quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a trifluoromethyl group at the 7-position and a chloro group at the 4-position of the quinoline core, as in the title compound, significantly modulates its electronic and lipophilic properties. These substitutions are known to enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making this a compound of significant interest for the development of novel therapeutics, particularly in the realms of antimicrobial and anticancer agents.[3][4]

Synthesis and Crystallization

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations. A common and effective route involves the Gould-Jacobs reaction, starting from 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate to form the precursor, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This intermediate is then subjected to chlorination to yield the final product.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

A robust method for the synthesis of the hydroxy precursor has been well-established.[5]

Step 1: Condensation

-

In a round-bottom flask, combine 3-(Trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).

-

Heat the mixture at 125 °C for 1 hour.

Step 2: Cyclization

-

To the reaction mixture, add Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) as a high-boiling solvent.

-

Heat the mixture to 255 °C for 2.5 hours to facilitate the cyclization reaction.

-

Upon cooling to room temperature, dilute the mixture with hexane to precipitate the product.

-

Filter the precipitate and wash with hexane to yield Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a white solid.

Experimental Protocol: Chlorination

Step 3: Chlorination (General Procedure)

-

Suspend Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure crystals of this compound.

Below is a diagram illustrating the synthetic workflow:

Caption: Synthetic workflow for this compound.

Crystal Structure Analysis

While a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), a comprehensive analysis can be inferred from the crystallographic data of closely related compounds, such as Ethyl 2,4-dichloroquinoline-3-carboxylate.[7] This comparative approach provides valuable insights into the expected molecular geometry and intermolecular interactions.

Predicted Crystallographic Parameters

Based on the analysis of analogous structures, the following crystallographic parameters are anticipated for the title compound.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.6 |

| b (Å) | ~11.3 |

| c (Å) | ~13.0 |

| β (°) | ~100 |

| V (ų) | ~1200 |

| Z | 4 |

Molecular Geometry and Conformation

The quinoline ring system is expected to be essentially planar. The ethyl carboxylate group at the 3-position is likely to be twisted out of the plane of the quinoline ring. The dihedral angle between the mean plane of the quinoline system and the carboxylate group is predicted to be significant, a feature observed in similar structures to minimize steric hindrance.[7]

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing is anticipated to be governed by a combination of weak intermolecular interactions. These likely include C—H···O and C—H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic quinoline rings of adjacent molecules. These interactions would link the molecules into a stable three-dimensional network.

The logical relationship of factors influencing the crystal structure is depicted below:

Caption: Factors determining the solid-state architecture of the title compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as the ethyl group of the ester. Based on the spectrum of the hydroxy precursor[5], the aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm). The quartet and triplet of the ethyl group would be observed in the upfield region (δ 4.5 and 1.4 ppm, respectively).

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation, with distinct signals for the aromatic carbons, the carbonyl carbon of the ester, the trifluoromethyl carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

-

~1720 cm⁻¹: C=O stretching of the ester group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

-

~1300-1100 cm⁻¹: C-F stretching of the trifluoromethyl group.

-

~1250 cm⁻¹: C-O stretching of the ester group.

-

~750-850 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (303.66 g/mol ).[8] The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules.[8] The presence of the reactive chloro group at the 4-position allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores.

Antimicrobial Agents

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1][4] Derivatives of the title compound can be synthesized to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The trifluoromethyl group often enhances the antimicrobial potency of quinoline derivatives.[3]

Anticancer Agents

Numerous quinoline derivatives have demonstrated significant anticancer activity.[9][10] The title compound can serve as a starting material for the synthesis of novel compounds that target various signaling pathways involved in cancer progression, such as receptor tyrosine kinases. The lipophilic nature of the trifluoromethyl group can improve the ability of these compounds to cross cell membranes and reach their intracellular targets.

The role of the title compound as a key intermediate is visualized below:

Caption: Application of the title compound in the synthesis of bioactive molecules.

Conclusion

This compound is a strategically important building block in the design and synthesis of novel therapeutic agents. Its well-defined synthesis, coupled with its favorable electronic and steric properties, makes it an attractive starting point for the development of new drugs targeting a range of diseases. While a definitive crystal structure remains to be published, comparative analysis of related compounds provides a solid foundation for understanding its three-dimensional structure and intermolecular interactions. The comprehensive spectroscopic characterization further solidifies its identity and purity. This technical guide serves as a valuable resource for researchers in the field, providing the necessary information to leverage this versatile molecule in their drug discovery programs.

References

-

El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

-

de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Topics in Medicinal Chemistry, 15(24), 2571-2582. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14402. [Link]

-

Journal of the Iranian Chemical Society. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5295-5338. [Link]

-

Anti-Cancer Agents in Medicinal Chemistry. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1784-1793. [Link]

-

LookChem. (n.d.). Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C13H9ClF3NO2, 1 gram. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

Current Topics in Medicinal Chemistry. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2011). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815. [Link]

-

PubChem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate (C13H9ClF3NO2). Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

-

Organic Letters. (2016). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters, 18(3), 512-515. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester [smolecule.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5]

This guide focuses on a specific, highly functionalized quinoline core: This compound . The strategic placement of three key substituents—a chloro group at C4, a trifluoromethyl group at C7, and an ethyl carboxylate at C3—creates a versatile and potent pharmacophore.

-

7-(Trifluoromethyl) Group : This electron-withdrawing group significantly enhances lipophilicity and metabolic stability, improving cell membrane permeability and bioavailability.[6][7] Its presence is often correlated with increased biological potency.[8][9]

-

4-Chloro Group : This substituent serves as a crucial synthetic handle, allowing for facile nucleophilic substitution to introduce a wide variety of side chains and build molecular diversity.[10][11] It also modulates the electronic properties of the quinoline ring.

-

3-Carboxylate Group : The ester at this position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing additional points for modification and influencing target binding and pharmacokinetic properties.[1][5]

This document provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of derivatives stemming from this core scaffold, offering field-proven insights and detailed experimental frameworks for future research and development.

Synthesis of the Core Scaffold and Key Derivatives

The foundational step in exploring the biological activity of this class of compounds is an efficient and scalable synthesis. The core structure, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is typically prepared via the Gould-Jacobs reaction.[12] This involves the thermal cyclization of an enamine formed from 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM). Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the target 4-chloro intermediate, ready for further derivatization.

I. Anticancer Potential

Quinoline derivatives have consistently demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[4][13] The unique electronic and steric properties of the 4-chloro-7-(trifluoromethyl)quinoline scaffold make its derivatives promising candidates for oncological drug discovery.

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the quinoline scaffold are known to exert their anticancer effects by interfering with critical cellular processes.[3] A prominent mechanism for related compounds involves the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal for tumor angiogenesis.[7] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling, leading to a reduction in tumor blood supply, growth, and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. The table below summarizes the cytotoxicity of structurally related quinoline-3-carboxylate and quinoline-4-carboxylic acid derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Citation |

| Quinoline-3-carboxylate | Compound 4m | MCF-7 (Breast) | 0.33 | [1] |

| Quinoline-3-carboxylate | Compound 4n | MCF-7 (Breast) | 0.33 | [1] |

| Quinoline-3-carboxylate | Compound 4k | K562 (Leukemia) | 0.28 | [1] |

| Quinoline-3-carboxylate | Compound 4m | K562 (Leukemia) | 0.28 | [1] |

| Quinoline-4-carboxylic acid | Compound 3j | MCF-7 (Breast) | Not specified, but showed 82.9% growth reduction | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method to evaluate the cytotoxic effects of novel quinoline derivatives on cancer cell lines.[14][15]

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis. A crucial aspect is to also test against non-malignant cells to calculate a selectivity index, which is a better predictor of therapeutic potential.[16]

II. Antimicrobial Activity

The quinoline scaffold is the foundation of the highly successful quinolone class of antibiotics. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to enhance the potency and spectrum of antimicrobial agents.[8][17] Therefore, derivatives of this compound are of significant interest as potential novel antibacterial and antifungal agents.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Similar to fluoroquinolones, trifluoromethyl-substituted quinolines are believed to exert their antimicrobial effect by targeting essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[17] These enzymes are critical for managing DNA topology during replication, transcription, and repair. The compounds stabilize the covalent complex between the topoisomerase and the bacterial DNA, leading to double-strand breaks and ultimately cell death.[17] This mechanism is particularly effective and has been a validated pathway for antibiotic development.[17]

III. Anti-inflammatory Activity

Chronic inflammation underlies a multitude of diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinoline-based molecules, particularly those with a carboxylic acid moiety, have shown promise as potent anti-inflammatory agents. [5][18][19]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are often mediated by their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. [19]A central pathway is the Nuclear Factor-kappa B (NF-κB) cascade. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing nitric oxide) and COX-2. Quinoline derivatives can inhibit this pathway, often by targeting the IKK complex, thereby reducing the production of inflammatory mediators. [19]

Quantitative Data: In Vitro Anti-inflammatory Activity

The potential of compounds to suppress inflammatory responses can be measured in vitro by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in stimulated immune cells.

| Compound Class | Assay | Cell Line | IC₅₀ (µM) | Citation |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW 264.7 | Appreciable anti-inflammatory affinity | [18][20] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW 264.7 | Appreciable anti-inflammatory affinity | [18][20] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. [19][21]

-

Cell Seeding : Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment : Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

-

Inflammatory Stimulation : Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement (Griess Assay) : NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.

-

Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes in the dark.

-

-

Data Acquisition : Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

-

Analysis : Calculate the percentage inhibition of NO production compared to the LPS-only control and determine the IC₅₀ value. A parallel cytotoxicity test is essential to ensure that the observed inhibition is not due to cell death. [22]

IV. Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the deduction of key structure-activity relationships, which are crucial for guiding the rational design of more potent and selective derivatives. [5]

-

7-Position : Electron-withdrawing groups like -CF₃ and -Cl at this position are consistently shown to enhance biological activity across different therapeutic areas. [9][23]This is attributed to favorable electronic effects on the quinoline ring and improved pharmacokinetic properties.

-

4-Position : The chloro group is an excellent leaving group, making this position ideal for introducing diverse side chains. For antimalarial 4-aminoquinolines, the nature of the side chain is critical for activity and toxicity. [23]For anticancer and antimicrobial applications, substituting the chlorine with various amine- or thiol-containing heterocycles can be explored to optimize target engagement.

-

3-Position : The ethyl carboxylate at C3 provides a versatile handle. Conversion to a carboxylic acid can enhance COX-inhibition for anti-inflammatory activity, while conversion to various amides can modulate target specificity and cell permeability for anticancer and antimicrobial effects. [5]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic combination of a reactive 4-chloro group, a potency-enhancing 7-trifluoromethyl group, and a modifiable 3-carboxylate ester provides a rich platform for medicinal chemistry exploration. The evidence strongly suggests that its derivatives possess significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should be directed towards:

-

Library Synthesis : Systematically exploring substitutions at the C4 position with a diverse range of amines, thiols, and other nucleophiles to optimize potency and selectivity for specific biological targets.

-

Mechanism Deconvolution : For lead compounds, performing detailed mechanistic studies beyond initial screening to precisely identify molecular targets and signaling pathways.

-

In Vivo Efficacy and Pharmacokinetics : Advancing promising in vitro hits to relevant animal models to evaluate in vivo efficacy, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. [24][25]4. Multi-Target Drug Design : Leveraging the privileged nature of the quinoline scaffold to intentionally design single molecules that can modulate multiple targets, which could be beneficial for complex diseases like cancer or co-infections.

By pursuing these avenues, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the next generation of quinoline-based drugs.

References

- BenchChem. Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide.

- PubMed.

- BenchChem. The Dichotomy of Discovery: Aligning In Vitro and In Vivo Realities for Quinoline Compounds.

- BenchChem.

- PubMed.

- PubMed.

- ResearchGate. Basic protocol to assess preclinical anticancer activity.

- Pharmacognosy.

- PubMed.

- NIH.

- NIH.

- ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)

- New Anticancer Agents: In Vitro and In Vivo Evalu

- NIH.

- Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review.

- Aprofood.

- ResearchGate. (PDF)

- Comprehensive review on current developments of quinoline-based anticancer agents.

- SciELO.

- Review on recent development of quinoline for anticancer activities.

- ResearchGate.

- ResearchGate.

- MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Creative Diagnostics. Antimicrobial Susceptibility Test Kits.

- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Medicinal chemistry of quinolines as emerging anti-inflamm

- Ossila. 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester.

- BenchChem. 4-Chloro-7-(trifluoromethoxy)quinoline.

- NIH. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- PubMed. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine.

- Pharmacy 180.

- Smolecule. 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester.

- BenchChem. The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide.

- ResearchGate. Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials.

- NIH. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buy 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester [smolecule.com]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Anti-inflammatory Activity Assessment - Aprofood [aprofood.com]

- 22. researchgate.net [researchgate.net]

- 23. pharmacy180.com [pharmacy180.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylate: A Technical Guide for the Modern Medicinal Chemist

Abstract Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a cornerstone fluorinated building block in contemporary drug discovery and materials science. Its strategic combination of a quinoline core, a reactive C-4 chloro leaving group, and an electron-withdrawing C-7 trifluoromethyl group endows it with a unique profile of chemical reactivity and desirable physicochemical properties. This guide provides an in-depth analysis of its synthesis, reactivity, and diverse applications, offering researchers and drug development professionals the foundational knowledge required to leverage this powerful scaffold in the design of novel therapeutics and functional materials.

Compound Profile and Physicochemical Characteristics

This compound is a solid organic compound whose structure is primed for subsequent chemical modification.[1] The strategic placement of its functional groups is key to its utility.

| Property | Value | Reference |

| CAS Number | 21168-42-3 | [1][2][] |

| Molecular Formula | C₁₃H₉ClF₃NO₂ | [1][2] |

| Molecular Weight | 303.66 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically >95-98% | [1][2] |

| Synonyms | 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | [2][] |

The quinoline core itself is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved drugs, particularly in oncology.[4] The incorporation of a trifluoromethyl (CF₃) group at the C-7 position is a deliberate design choice. As a potent electron-withdrawing group, it significantly impacts the molecule's electronic properties, enhances metabolic stability by blocking potential sites of oxidation, and increases lipophilicity, which can improve membrane permeability and binding affinity to biological targets.[5][6] The chloro (Cl) group at the C-4 position serves as an excellent and predictable reactive handle, while the ethyl carboxylate at C-3 further modulates the electronic character and provides an additional site for chemical diversification.

The Strategic Imperative of Fluorinated Building Blocks

The use of fluorinated building blocks is a dominant strategy in modern drug discovery.[7] The unique properties of fluorine and fluorinated moieties like the trifluoromethyl group allow medicinal chemists to fine-tune the characteristics of drug candidates.

Key Advantages of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation and increasing the half-life of a drug.[6]

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[6]

-

Binding Interactions: The CF₃ group can participate in unique non-covalent interactions with biological targets, such as orthogonal multipolar C-F···C=O interactions, potentially increasing binding affinity and selectivity.

-

pKa Modulation: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and impacting solubility and target engagement.

By providing the CF₃ group within a versatile and reactive quinoline scaffold, this compound allows for the direct integration of these benefits into a drug development program.

Synthesis and Reaction Pathway

The synthesis of the title compound is a robust, multi-step process that begins with readily available starting materials. The core of the quinoline ring is typically constructed via a Gould-Jacobs reaction, followed by chlorination.

Caption: Key nucleophilic substitution reactions at the C-4 position.

This reactivity allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for screening. The chloro group can be displaced by amines, thiols, and alcohols, providing access to diverse chemical spaces critical for structure-activity relationship (SAR) studies. [1][8]

Applications in Drug Discovery and Beyond

The trifluoromethylquinoline scaffold is a proven pharmacophore, and this building block provides a direct route to novel derivatives with significant therapeutic potential.

-

Anticancer Agents: Many quinoline derivatives function as kinase inhibitors, and the C-4 position is often functionalized with amine-containing side chains to interact with the hinge region of the kinase active site. [4]Derivatives synthesized from this building block have been investigated as potent anticancer agents, with some showing activity against cell proliferation and tubulin polymerization. [8][9]

-

Antimicrobial Research: The quinolone and fluoroquinolone class of antibiotics are famous for their antibacterial efficacy. [10]While distinct from this class, the core quinoline scaffold of the title compound makes it an attractive starting point for the development of new antimicrobial agents. [1]

-

Materials Science: The quinoline ring system's electronic and photophysical properties have led to its use in applications like dye-sensitized solar cells (DSSCs) and as ligands for bioimaging complexes. [1]The lone pair on the quinoline nitrogen can coordinate with metal centers, and the C-4 position allows for tuning the electronic properties of the resulting complex. [1]

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis and functionalization of the title compound.

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq, e.g., 62.1 mmol, 10 g) and diethyl ethoxymethylenemalonate (1.0 eq, 62.1 mmol, 12.6 mL).

-

Initial Condensation: Heat the mixture at 125 °C for 1 hour. The mixture will become a viscous liquid.

-

Cyclization: Carefully add Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, approx. 5 volumes, 50 mL) to the reaction mixture.

-

Heating: Heat the solution to 255 °C and maintain this temperature for 2.5 hours. Monitor the reaction progress by TLC.

-

Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with hexane (50 mL) to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with hexane, and dry under vacuum to yield the product as a white solid (Typical yield: ~93%).

Protocol 2: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask containing Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C for POCl₃) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution or aqueous ammonia. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the title compound.

Protocol 3: General Procedure for Nucleophilic Substitution at C-4 (Example with Aniline)

-

Reaction Setup: In a sealed vial or round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), acetonitrile, or isopropanol.

-

Addition of Nucleophile: Add the desired amine (e.g., aniline, 1.1-1.5 eq) and a non-nucleophilic base if necessary (e.g., diisopropylethylamine, 2.0 eq) if the amine salt is not desired.

-

Heating: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to yield the desired 4-amino-7-(trifluoromethyl)quinoline derivative.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed platform for innovation. Its robust synthesis and predictable reactivity provide medicinal chemists with a reliable tool for accessing novel chemical entities. The inherent properties conferred by the trifluoromethyl group and the privileged quinoline scaffold ensure its continued relevance in the search for next-generation therapeutics. As our understanding of disease biology deepens, the ability to rapidly and efficiently generate diverse and potent molecules from building blocks like this will remain paramount to the success of drug discovery endeavors.

References

-

Synthesis of novel optically pure a-amino acid functionalised-7- trifluoromethyl substituted quinolone derivatives and their antibacterial activity. (URL: [Link])

-

Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate. (URL: [Link])

-

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. LookChem. (URL: [Link])

-

This compound, 95% Purity, C13H9ClF3NO2, 1 gram. CP Lab Safety. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (URL: [Link])

-

Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. PubMed. (URL: [Link])

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. (URL: [Link])

-

(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. (URL: [Link])

-

Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. (URL: [Link])

-

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate (C13H9ClF3NO2). PubChemLite. (URL: [Link])

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. (URL: [Link])

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. (URL: [Link])

-

Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicine. (URL: [Link])

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. (URL: [Link])

Sources

- 1. ossila.com [ossila.com]

- 2. calpaclab.com [calpaclab.com]

- 4. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

The Trifluoromethyl Group: A Strategic Asset in Enhancing the Bioactivity of Quinoline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold represents a powerful and widely employed strategy in modern medicinal chemistry. This versatile functional group, owing to its unique electronic and steric properties, profoundly influences the physicochemical and pharmacokinetic profiles of quinoline derivatives, often leading to enhanced metabolic stability, modulated lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group in tuning the activity of quinoline derivatives, offering field-proven insights, detailed experimental protocols, and a thorough examination of its impact on key drug-like properties.

Physicochemical Impact of Trifluoromethylation on the Quinoline Core

The introduction of a trifluoromethyl group brings about significant alterations to the fundamental properties of the quinoline molecule. These changes are pivotal in optimizing a compound's journey through biological systems and its interaction with the target.

Modulation of Lipophilicity and Basicity

The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's ability to traverse cellular membranes. This increased lipophilicity is reflected in the partition coefficient (logP), a key measure of a compound's distribution between an organic and an aqueous phase.[1] Concurrently, the strong electron-withdrawing nature of the CF₃ group decreases the basicity (pKa) of the quinoline nitrogen.[2] This reduction in pKa can impact the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and off-target interactions.

| Compound | Substitution Pattern | LogP | pKa |

| Quinoline | Unsubstituted | 2.03[3] | 4.90[4][5] |

| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 3.1[6] | ~3.5 (Predicted) |

| 6-(Trifluoromethyl)quinoline | 6-CF₃ | 3.25[7] | Not available |

| 7-(Trifluoromethyl)quinoline | 7-CF₃ | Not available | 2.55 (Predicted)[7] |

Table 1: Comparison of LogP and pKa values for Quinoline and its Trifluoromethylated Derivatives.

Enhancement of Metabolic Stability

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical parameters is crucial for understanding the structure-activity relationship (SAR) of novel quinoline derivatives. The following are detailed, self-validating protocols for key assays.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4) by shaking them together vigorously for 24 hours, followed by separation.

-

Compound Preparation: Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a separatory funnel, add a precise volume of the saturated n-octanol and saturated aqueous phase. Add a small, known volume of the stock solution of the test compound.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Allow the layers to separate completely.

-

Quantification: Carefully separate the two phases. Determine the concentration of the quinoline derivative in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring the pH change of a solution upon the addition of a titrant.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the quinoline derivative in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where 50% of the quinoline has been protonated.[7]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[8]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test quinoline derivative (e.g., 1 mM in DMSO).

-

Thaw cryopreserved human liver microsomes (HLM) on ice.

-

Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of the HLM and buffer to 37°C.

-

Add the test compound to the mixture to a final concentration of, for example, 1 µM.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) as (0.693 / t½) * (incubation volume / amount of microsomal protein).[8]

-

Caption: Workflow for in vitro metabolic stability assay.

Impact on Biological Activity: Case Studies